molecular formula C38H78O3P+ B12662629 Dinonadecyl phosphite CAS No. 71889-08-2

Dinonadecyl phosphite

Cat. No.: B12662629
CAS No.: 71889-08-2
M. Wt: 614.0 g/mol
InChI Key: DQNRNKIWQDQREO-UHFFFAOYSA-N
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Description

Dinonadecyl phosphite is a high-purity organophosphorus compound provided for research and development purposes . As a phosphite ester, this chemical is of significant interest in materials science and organic chemistry for its potential as a stabilizer and ligand. Researchers may explore its utility in forming complex micellar structures or vesicles when combined with other lipids, a application noted in similar compounds used in novel drug delivery systems . Its mechanism of action in such contexts is often related to its amphiphilic nature and ability to interact with other bilayer components, such as cholesterol, to modify the stability and release characteristics of the formulation . It is critical to note that this product is strictly labeled as Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or animal use. The regulatory landscape for RUO products is evolving, with agencies like the FDA increasing scrutiny on manufacturing practices and supply chain transparency to ensure patient safety is not compromised by products outside the approved medical pathway . Our this compound is sourced and handled in compliance with these evolving standards, ensuring researchers can rely on its quality and consistency for their investigative work.

Properties

CAS No.

71889-08-2

Molecular Formula

C38H78O3P+

Molecular Weight

614.0 g/mol

IUPAC Name

di(nonadecoxy)-oxophosphanium

InChI

InChI=1S/C38H78O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-42(39)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3/q+1

InChI Key

DQNRNKIWQDQREO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Dinonadecyl Phosphite and Analogues

Direct Esterification Routes and Process Optimization

Direct esterification involves the reaction of a phosphorus-containing acid or halide with an alcohol. For dinonadecyl phosphite (B83602), this requires reacting a phosphorus(III) source with nonadecyl alcohol.

A foundational method for synthesizing dialkyl phosphites is the alcoholysis of phosphorus halides, most commonly phosphorus trichloride (B1173362) (PCl₃). wikipedia.orggoogle.com This reaction proceeds via the stepwise substitution of chloride ions with alkoxy groups from the corresponding long-chain alcohol, in this case, nonadecyl alcohol.

This process is a vigorous, exothermic reaction that requires careful control of temperature and reagent addition. google.com A key challenge is the liberation of hydrogen chloride (HCl) gas, which can lead to undesirable side reactions. wikipedia.org To mitigate this, the reaction is typically performed in the presence of a tertiary amine, such as triethylamine, which acts as an acid scavenger, capturing the HCl to form a salt. organic-chemistry.orgorganic-chemistry.org

Process optimization for this route focuses on:

Stoichiometry Control: Precise control over the molar ratio of alcohol to PCl₃ is crucial to favor the formation of the dialkyl phosphite over the monoalkyl or trialkyl phosphite analogues.

Temperature Management: Maintaining low temperatures during the initial reaction phase helps to control the exothermic nature of the reaction and prevent side product formation.

Solvent Choice: The use of an inert solvent helps to dissipate heat and control the reaction rate.

Efficient HCl Removal: The choice and efficient mixing of the amine base are critical for driving the reaction to completion and preventing acid-catalyzed degradation of the product.

A rapid alcoholysis of phosphorus trichloride can also be achieved in a microflow reactor, allowing for sequential substitution of chlorine atoms under mild conditions (20 °C). organic-chemistry.org

Modern synthetic strategies increasingly employ catalysts to improve selectivity, reduce reaction times, and operate under milder conditions. For the synthesis of dialkyl phosphites, several catalytic systems have been developed.

Environmentally benign Zinc(II) complexes have proven to be highly efficient catalysts for the phosphonylation of alcohols. nih.gov For instance, catalysts like Zn(acac)₂ (Zinc acetylacetonate) and Zn(OPiv)₂ (Zinc pivalate) can effectively promote the reaction between an alcohol and a phosphonylating agent. nih.gov This catalytic approach avoids the use of stoichiometric activating reagents and generates trifluoroethanol as the sole byproduct when using specific phosphite reagents. nih.gov

Recent research has also explored the use of organobase catalysts, such as imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP), for the one-pot synthesis of phosphites. oup.com This metal-free approach improves atom economy and represents a step towards more sustainable synthesis. oup.com

Catalyst SystemReagentConditionsKey Advantage
Zn(acac)₂ Alcohol, Phosphite with trifluoroethoxy group0 °C, 1 hHigh reactivity and yield. nih.gov
Zn(OPiv)₂ Primary Alcohols, Phosphite reagent-20 °C, 12 hExcellent selectivity for primary alcohols. nih.gov
Imidazole / DMAP Alcohol, bis(2,2,2-trifluoroethyl) phosphiteMildMetal-free, improved atom economy. oup.com

These catalytic methods offer high functional group tolerance, allowing for the synthesis of a wide variety of phosphite diesters under mild conditions. nih.gov

Transesterification Strategies for Varied Alkyl Chain Incorporation

Transesterification is a powerful alternative for synthesizing dinonadecyl phosphite, particularly when starting from more common, shorter-chain dialkyl phosphites like diethyl or dimethyl phosphite. This method involves exchanging the alkyl groups of a starting phosphite with different, in this case longer, alkyl groups from an alcohol. mtak.hu

The general reaction is: (R'O)₂P(O)H + 2 R-OH ⇌ (RO)₂P(O)H + 2 R'-OH (where R' = short alkyl chain, R = nonadecyl)

This is an equilibrium reaction, and to drive it towards the desired product, the lower-boiling alcohol (R'-OH) is typically removed by distillation. google.com The reaction can be catalyzed by a base, such as sodium phenate, which can be formed in situ from sodium methylate and phenol. google.com

Microwave-assisted alcoholysis provides a more rapid and efficient means of achieving transesterification. mtak.huresearchgate.net Depending on the reaction conditions, this method can be controlled to produce either mixed phosphites [(RO)(R'O)P(O)H] or fully transesterified products [(RO)₂P(O)H]. mtak.hu Continuous flow microwave reactors have been shown to be more productive than traditional batch processes, requiring shorter reaction times and allowing for larger-scale synthesis. researchgate.net

Green Chemistry and Sustainable Synthetic Pathways for Organophosphites

The principles of green chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds. researchgate.net The primary goals are to reduce the use of hazardous materials, improve atom economy, and minimize waste.

Key aspects of green synthetic pathways for organophosphites include:

Avoiding Hazardous Reagents: A major focus is moving away from corrosive and hazardous phosphorus halides like PCl₃. researchgate.net

Alternative Phosphorus Sources: Research is exploring the use of elemental white phosphorus (P₄) as a starting material to develop more direct and sustainable transformations from inorganic to organic phosphorus compounds. researchgate.netrsc.org

Catalytic Processes: As discussed in section 2.1.2, catalytic methods are inherently "greener" as they reduce the need for stoichiometric reagents and often allow for milder reaction conditions. nih.govoup.com

Solvent-Free Conditions: The development of solvent-free techniques is a noteworthy aspect of green organophosphorus chemistry. researchgate.net Microwave-assisted synthesis, for example, can often be performed without a solvent. researchgate.net

The direct esterification of P-acids, such as monoalkylphosphates, using microwave irradiation and ionic liquid additives, represents another green methodology that avoids P-chloride intermediates. nih.gov

Research into Novel Reagent Systems for this compound Synthesis

Research continues to seek novel reagents that offer higher reactivity, selectivity, and ease of handling for the synthesis of dialkyl phosphites. One such development is the use of P(III) reagents bearing highly electron-deficient groups, such as bis(2,2,2-trifluoroethyl) phosphite. nih.govoup.com The trifluoroethoxy group is a better leaving group, which improves both the reactivity and selectivity of transesterification reactions, while the low nucleophilicity of the resulting trifluoroethanol byproduct suppresses side reactions. nih.gov

The combination of these advanced P(III) reagents with highly selective Lewis acid catalysts, including complexes of Zn(II), Al(III), Zr(IV), and Hf(IV), represents a second generation of user-friendly methods for the phosphonylation of diverse alcohols under mild conditions. researchgate.net Hf(IV) catalysts, in particular, have displayed superior selectivity in some cases. researchgate.net These systems provide a powerful one-pot method for synthesizing a wide range of phosphites, including long-chain variants like this compound.

Reagent/CatalystDescriptionAdvantage
bis(2,2,2-trifluoroethyl) phosphite A P(III) reagent with electron-deficient leaving groups.Enhanced reactivity and selectivity; byproduct is non-nucleophilic. nih.govoup.com
Hf(IV) Complexes A Lewis acid catalyst for alcohol phosphonylation.Superior selectivity compared to other metal catalysts. researchgate.net
Organobase Catalysts e.g., Imidazole, 4-dimethylaminopyridine (DMAP).Metal-free catalysis, improved atom economy. oup.com

Advanced Reaction Chemistry and Mechanistic Investigations of Dinonadecyl Phosphite

Nucleophilic Reactivity of Dinonadecyl Phosphite (B83602)

The lone pair of electrons on the trivalent phosphorus atom in dinonadecyl phosphite dictates its nucleophilic behavior, which is the basis for several fundamental reactions in organophosphorus chemistry.

Michaelis-Arbuzov Rearrangement Studies with Long-Chain Phosphites

The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond, converting trivalent phosphite esters into pentavalent phosphonates. The classical reaction involves the treatment of a trialkyl phosphite with an alkyl halide. The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide in an S(_N)2 fashion. This step forms a quasi-phosphonium salt intermediate. The subsequent step involves the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkyl groups on the phosphorus, resulting in the final phosphonate (B1237965) product and a new alkyl halide. For a long-chain phosphite like this compound, the reaction would proceed with an alkyl halide (R'-X) to yield a dinonadecyl alkylphosphonate. The presence of the long nonadecyl chains may introduce steric hindrance, potentially slowing the reaction rate compared to smaller alkyl phosphites. However, the fundamental two-step S(_N)2 mechanism is expected to remain the same. Table 1: Michaelis-Arbuzov Reaction Parameters with Long-Chain Phosphites

ReactantAlkyl Halide (R'-X)Expected ProductKey Mechanistic Step
This compoundPrimary Alkyl Halide (e.g., CH₃I)Dinonadecyl methylphosphonateSN2 attack of phosphite on alkyl halide
This compoundBenzyl Halide (e.g., BnCl)Dinonadecyl benzylphosphonateFormation of a phosphonium (B103445) salt intermediate

Perkow Reaction Pathways and Vinyl Phosphonate Formation

A competing pathway to the Michaelis-Arbuzov reaction, particularly with α-haloketones, is the Perkow reaction, which yields a dialkyl vinyl phosphate (B84403). This reaction is considered a side-reaction in the context of β-keto phosphonate synthesis. The mechanism of the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone. This is in contrast to the Michaelis-Arbuzov pathway where the attack occurs at the α-carbon bearing the halogen. The initial attack on the carbonyl carbon forms a zwitterionic intermediate. This intermediate then rearranges, eliminating the halide ion, to form a cationic species which subsequently undergoes dealkylation by the halide to produce the enol phosphate. Computational studies suggest that the Perkow pathway is often kinetically and thermodynamically favored over the Michaelis-Arbuzov pathway, especially in the gas phase and polar solvents. wikipedia.orgThe choice between the Perkow and Michaelis-Arbuzov pathways is influenced by factors such as the nature of the halogen, the substituents on the ketone, and the reaction temperature. Table 2: Comparison of Perkow and Michaelis-Arbuzov Reaction Pathways

ReactionInitial Nucleophilic Attack SiteKey IntermediateFinal Product
Perkow ReactionCarbonyl CarbonZwitterionic adductVinyl Phosphate
Michaelis-Arbuzov Reactionα-Carbon (Halogen-bearing)Phosphonium saltβ-Keto Phosphonate

Abramov Reaction: Phosphite Additions to Carbonyl Systems

The Abramov reaction describes the nucleophilic addition of a dialkyl phosphite to a carbonyl compound, such as an aldehyde or ketone, to form an α-hydroxy phosphonate. This reaction is typically base-catalyzed. The mechanism involves the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. This addition is reversible under mild conditions. The resulting tetrahedral intermediate is neutralized, often through the transfer of an alkyl group from the phosphorus to the newly formed alkoxide. In the context of this compound, which is a dialkyl phosphite, the reaction with an aldehyde or ketone would proceed to form a dinonadecyl α-hydroxy phosphonate. The reaction can be catalyzed by acids or bases and is a versatile method for creating P-C bonds.

Oxidation and Phosphorylation Chemistry Research

Dialkyl phosphites like this compound can be oxidized to the corresponding dialkyl phosphates. This transformation is a key step in many phosphorylation reactions. Various oxidizing agents can be employed for this purpose. The oxidation converts the phosphorus from the +3 to the +5 oxidation state, forming a phosphoryl group (P=O). This transformation is fundamental in the synthesis of various biologically and industrially important phosphate esters. Phosphite dehydrogenase is an enzyme that catalyzes the NAD+-dependent oxidation of phosphite to phosphate.

Atherton-Todd Reaction and Phosphoramidate Formation with this compound

The Atherton-Todd reaction provides a method for the synthesis of phosphoramidates from dialkyl phosphites. The reaction involves treating the dialkyl phosphite with an amine in the presence of carbon tetrachloride and a base, typically a tertiary amine. The dialkyl phosphite is converted in situ to a more reactive intermediate, a dialkyl chlorophosphate, which then reacts with the amine to form the phosphoramidate. researchgate.net A proposed mechanism suggests that the reaction is initiated by the formation of a salt between the base and carbon tetrachloride. The resulting trichloromethanide anion deprotonates the dialkyl phosphite, which then reacts with a chlorine cation to furnish the dialkyl chlorophosphate intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. In the case of this compound, this reaction would yield a dinonadecyl phosphoramidate.

Theoretical and Computational Chemistry of Dinonadecyl Phosphite

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like dinonadecyl phosphite (B83602). These calculations can provide valuable information on orbital energies, charge distribution, and molecular geometries.

Key Electronic Properties and Their Significance:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For dinonadecyl phosphite, the lone pair of electrons on the phosphorus atom is expected to be a significant contributor to the HOMO, making it a potential site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the oxygen atoms of the phosphite group are expected to be regions of high electron density, while the phosphorus atom and the alkyl chains would exhibit more complex electrostatic potential surfaces.

Illustrative Data from Quantum Chemical Calculations:

The following table presents hypothetical data for a generic dialkyl phosphite, illustrating the type of information that can be obtained from quantum chemical calculations.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, suggesting susceptibility to oxidation and reaction with electrophiles.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbital, indicating the propensity to accept electrons and react with nucleophiles.
HOMO-LUMO Gap7.7 eVA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DProvides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Mulliken Charge on P atom+0.8 eQuantifies the partial charge on the phosphorus atom, suggesting it is an electrophilic center.
Mulliken Charge on O atom-0.6 eIndicates the partial negative charge on the oxygen atoms, highlighting them as potential sites for interaction with electrophiles or participation in hydrogen bonding.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its interactions with other molecules, such as solvents, reactants, or surfaces. These simulations model the movements of atoms and molecules over time based on the forces between them, which are typically described by a force field.

Applications of MD Simulations for this compound:

Solvation and Aggregation: MD simulations can be used to study how this compound molecules behave in different solvents. The long nonadecyl chains would likely lead to hydrophobic interactions, potentially causing the molecules to aggregate in polar solvents.

Interactions with Surfaces: In industrial applications, this compound may be used as a stabilizer or lubricant. MD simulations can model the adsorption and interaction of this compound on various surfaces, such as polymers or metal oxides. nih.govfrontiersin.orgmdpi.comresearchgate.net These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the binding interactions.

Complex Formation: this compound can act as a ligand in organometallic complexes. MD simulations can be employed to study the dynamics of complex formation and the stability of the resulting structures.

Illustrative Data from Molecular Dynamics Simulations:

The following table presents hypothetical data summarizing the interaction energies of a generic long-chain organic phosphate (B84403) with different molecular environments, as would be determined from MD simulations.

Interaction SystemInteraction Energy (kcal/mol) (Illustrative)Interpretation
This compound in Water+15A positive interaction energy suggests that the interaction is unfavorable, and the phosphite is likely to be poorly soluble in water due to its long hydrophobic chains.
This compound in Hexane-5A negative interaction energy indicates a favorable interaction, suggesting good solubility in nonpolar solvents like hexane.
This compound on a Polyethylene (B3416737) Surface-20A strong negative interaction energy suggests that the phosphite would readily adsorb onto a polyethylene surface, likely through van der Waals interactions of the alkyl chains.
This compound with a Metal Ion (e.g., Ni²⁺)-50A very strong negative interaction energy indicates the formation of a stable coordination complex between the phosphite and the metal ion.

Mechanistic Elucidation via Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This information is crucial for understanding how a reaction proceeds and what factors influence its rate.

Investigating Reactions of this compound:

Hydrolysis: Phosphites can undergo hydrolysis to form phosphonic acid and the corresponding alcohol. Computational modeling can be used to elucidate the mechanism of this reaction, including the role of water molecules and any potential catalysts.

Oxidation: The oxidation of phosphites to phosphates is a common reaction. Theoretical calculations can be used to explore different oxidation pathways and to identify the most likely mechanism.

Arbuzov Reaction: The Michaelis-Arbuzov reaction is a key reaction in organophosphorus chemistry. Computational studies can provide a detailed understanding of the reaction mechanism, including the structure of the transition state and the energetics of the reaction.

Transition State Analysis:

The identification and characterization of the transition state are central to understanding reaction mechanisms. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods can be used to calculate the geometry and energy of the transition state, as well as its vibrational frequencies.

Illustrative Data from Mechanistic Studies:

The following table presents hypothetical data for the calculated activation energies of a generic dialkyl phosphite in a hypothetical reaction, illustrating the kind of information that can be obtained from computational mechanistic studies.

Reaction StepActivation Energy (kcal/mol) (Illustrative)Description
Nucleophilic attack on phosphorus15The initial step of the reaction, where a nucleophile attacks the electrophilic phosphorus atom.
Formation of a pentacoordinate intermediate5The formation of a transient intermediate species with five bonds to the phosphorus atom.
Departure of the leaving group20The final step of the reaction, where a leaving group is expelled to form the final product. This is the rate-determining step due to the highest activation energy.

Structure-Reactivity Relationship Predictions for this compound Derivatives

Computational chemistry can be used to predict how changes in the molecular structure of this compound will affect its reactivity. This is often done through Quantitative Structure-Activity Relationship (QSAR) studies, which aim to establish a mathematical relationship between molecular descriptors and a particular activity or property.

Predicting the Properties of Derivatives:

By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chains, introducing functional groups, or replacing the oxygen atoms with other heteroatoms), it is possible to calculate various molecular descriptors for each derivative. These descriptors can then be correlated with experimental data (if available) or with calculated properties to build a predictive model.

Molecular Descriptors Used in QSAR:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, van der Waals parameters.

Topological Descriptors: Connectivity indices, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Illustrative Data from a Hypothetical QSAR Study:

The following table illustrates how a specific property, such as the antioxidative activity of this compound derivatives, might be predicted to change with different substituents on the alkyl chain.

Substituent (R) on Alkyl ChainCalculated HOMO Energy (eV) (Illustrative)Predicted Antioxidant Activity (Relative Scale) (Illustrative)Rationale
-H (Dinonadecyl)-6.51.0Baseline activity.
-OCH₃ (Methoxy)-6.21.5The electron-donating methoxy (B1213986) group increases the HOMO energy, making the molecule more easily oxidized and thus a better antioxidant.
-NO₂ (Nitro)-7.00.5The electron-withdrawing nitro group decreases the HOMO energy, making the molecule more difficult to oxidize and thus a poorer antioxidant.
-C(CH₃)₃ (tert-Butyl)-6.41.2The bulky tert-butyl group may sterically hinder the approach of oxidizing agents, leading to a slight increase in antioxidant activity.

Research Applications of Dinonadecyl Phosphite in Advanced Materials and Catalysis

A Dual-Action Agent in Polymer Science: Polymerization Modification and Catalytic Inhibition

Dinonadecyl phosphite (B83602) demonstrates significant utility in polymer chemistry, acting as both a modulator of polymerization reactions and a stabilizer for polymeric systems. Its unique chemical properties allow it to influence the kinetics of polymerization and enhance the durability of the resulting polymers.

Controlling Polymerization: Inhibition Mechanisms in Ring-Opening Metathesis Polymerization (ROMP)

In the realm of Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing a wide range of polymeric materials, control over the reaction rate is paramount. Alkyl phosphites, including dinonadecyl phosphite, have been identified as effective inhibitors for catalysts commonly used in ROMP, such as Grubbs-type ruthenium catalysts.

The inhibitory mechanism is understood to involve the reversible coordination of the phosphite ligand to the metal center of the catalyst. At ambient temperatures, the phosphite binds to the ruthenium complex, forming a more stable, less reactive species. This coordination effectively "caps" the catalyst, preventing premature initiation of polymerization and thereby extending the pot life of the monomer-catalyst mixture. As the temperature is increased, the phosphite ligand dissociates from the metal center. This dissociation regenerates the active catalytic species, allowing the polymerization to proceed in a controlled manner. This temperature-dependent equilibrium provides a valuable tool for modulating the initiation and propagation steps of ROMP, enabling greater control over the final polymer architecture.

Table 1: Effect of Alkyl Phosphite Structure on ROMP Pot Life

Alkyl Phosphite InhibitorPot Life Extension (relative to uninhibited)
Trimethyl phosphite (TMP)Moderate
Triethyl phosphite (TEP)Significant
Tributyl phosphite (TBP)High
This compound Very High (projected)

Note: This table is illustrative, showing a trend observed with increasing alkyl chain length. Specific data for this compound is extrapolated based on established trends.

Enhancing Polymer Longevity: Chain Extension and Stabilization in Polymeric Systems

This compound also plays a crucial role as a secondary antioxidant and chain extender in various polymeric systems, most notably in biodegradable polymers like polylactic acid (PLA). During the processing and subsequent lifetime of polymers, they are susceptible to degradation initiated by heat, oxygen, and residual catalysts. This degradation often involves the formation of hydroperoxides, which can lead to chain scission and a reduction in molecular weight, ultimately compromising the mechanical properties of the material.

As a phosphite ester, this compound functions by decomposing these harmful hydroperoxides into non-radical, stable products. This process effectively interrupts the auto-oxidative degradation cycle. Furthermore, it can react with the end groups of polymer chains, a process known as chain extension, which can counteract the effects of chain scission and help to maintain or even increase the molecular weight of the polymer during processing. This dual-action stabilization mechanism contributes significantly to the thermal stability and long-term performance of the polymer.

A Versatile Ligand in Homogeneous Catalysis

The utility of this compound extends into the field of homogeneous catalysis, where it serves as a ligand that can be coordinated to various transition metals to form catalytically active complexes. The electronic and steric properties of the phosphite ligand are critical in tuning the reactivity and selectivity of the resulting catalyst.

Crafting Catalysts: Design and Synthesis of this compound-Metal Complexes

The synthesis of this compound-metal complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or an organometallic compound, with the this compound ligand in an appropriate solvent. The long, flexible nonadecyl chains of the phosphite ligand impart unique solubility characteristics to the resulting metal complexes, often rendering them highly soluble in nonpolar organic solvents.

The design of these complexes can be tailored for specific catalytic applications. The steric bulk of the dinonadecyl groups can influence the coordination environment around the metal center, creating specific pockets that can favor the formation of certain products in a catalytic reaction. Electronically, the phosphite ligand acts as a strong π-acceptor, which can modulate the electron density at the metal center and thereby influence its catalytic activity.

Driving Chemical Reactions: Catalytic Performance in Organic Transformations

This compound-metal complexes are being explored for their catalytic performance in a variety of organic transformations. One area of significant interest is in hydroformylation, a large-scale industrial process that involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. In this context, rhodium complexes bearing phosphite ligands are known to be highly effective catalysts. The specific structure of the phosphite ligand can influence both the rate of the reaction and the selectivity towards either the linear or branched aldehyde product. The long alkyl chains of this compound can also play a role in catalyst recovery and recycling, particularly in biphasic catalytic systems.

Enhancing Performance Under Pressure: Lubricant Additive Research

The performance of lubricants in reducing friction and wear between moving surfaces is critical in a vast array of mechanical systems. Research into lubricant additives has identified organophosphorus compounds, including this compound, as highly effective agents for improving the tribological properties of base oils.

Unraveling the Mechanism: Mechanistic Studies of Friction and Wear Reduction

The mechanism by which this compound reduces friction and wear is believed to involve its decomposition under the high pressures and temperatures generated at the asperity contacts between sliding surfaces. This decomposition leads to the formation of a protective tribochemical film on the metal surfaces.

This film, often composed of iron phosphides and other complex organometallic species, acts as a sacrificial layer that prevents direct metal-to-metal contact. The formation of this durable, low-shear-strength film is crucial for reducing adhesive wear and lowering the coefficient of friction. The long alkyl chains of the this compound are also thought to contribute to the formation of a boundary lubrication layer through physical adsorption on the surfaces, providing an additional layer of protection. Mechanistic studies in this area are ongoing, employing advanced surface analysis techniques to fully elucidate the complex chemical and physical processes that occur at the tribological interface.

Integration into Advanced Materials Systems (e.g., Nanocomposites, Optoelectronic Precursors)

The integration of functional molecules into advanced materials is critical for developing next-generation technologies. Although specific studies on this compound's use in nanocomposites or as an optoelectronic precursor are not extensively documented, its inherent chemical characteristics suggest a plausible role. Organophosphorus compounds, including phosphites and phosphonates, are increasingly explored in optoelectronics and as precursors for thin film deposition. researchgate.netresearchgate.net For instance, phosphites like trimethyl phosphite (Me3PO3) and triethyl phosphite (Et3PO3) have been successfully used as precursors in atomic layer deposition (ALD) to create phosphorus-based materials, valued for their high vapor pressure and compatibility with common coreactants. researchgate.net

The long nonadecyl chains of this compound would likely impart solubility in non-polar organic solvents and compatibility with polymer matrices, which is a crucial attribute for precursors used in solution-processed optoelectronic devices.

Surface Modification and Interfacial Chemistry

A primary theorized application for this compound lies in the surface modification of nanoparticles and other material interfaces. The phosphite headgroup can anchor to the surface of metal oxide nanoparticles, while the two long, hydrophobic nonadecyl chains extend outward, dramatically altering the surface energy. This is a well-established principle for long-chain organophosphorus compounds like alkyl phosphates and phosphonic acids. researchgate.netmdpi.comacs.org

Research on alkyl phosphates with chain lengths from C10 to C18 demonstrates that longer chains (greater than 15 carbons) lead to a higher degree of order and packing density in self-assembled monolayers (SAMs) on titanium oxide surfaces. acs.org This increased order results in more crystalline and hydrophobic films. acs.org By extrapolation, the C19 chains of this compound would be expected to form dense, highly ordered, and exceptionally hydrophobic layers. Such modifications are critical in nanocomposites, where controlling the particle-matrix interface is key to achieving desired properties like improved dispersion and enhanced mechanical strength. researchgate.net

Table 1: Comparison of Alkyl Chain Length on Surface Properties of Modified Nanoparticles (Illustrative) This table is based on general principles observed for long-chain phosphonic acids and phosphates, as direct data for this compound is not available.

Alkyl Chain LengthExpected Packing DensityResultant Surface EnergyPredicted Effect on Nanoparticle Dispersion in Non-Polar Matrix
Short (e.g., C8)Low to ModerateModerately LowFair
Medium (e.g., C12)Moderate to HighLowGood
Long (e.g., C19 - Dinonadecyl) High Very Low Excellent

The functionalization of nanoparticles with long alkyl chains can prevent agglomeration and improve compatibility with a polymer matrix, leading to enhanced material properties. mdpi.comresearchgate.net

Role in Novel Coating Formulations Research

In the realm of coatings, phosphite and phosphate (B84403) esters are recognized for their multifunctional capabilities, including acting as surfactants, stabilizers, and adhesion promoters. researchgate.netpcimag.commdpi.com Phosphate esters, for example, can form robust, anti-adhesive layers on paper surfaces and improve the stability and block resistance of waterborne paint formulations. researchgate.netpcimag.com

This compound, with its significant hydrophobic character due to the long alkyl chains, could function as a specialized additive in coating formulations. Its potential roles include:

Hydrophobic Agent: Imparting water repellency to a coated surface.

Stabilizer/Antioxidant: Long-chain phosphites like tridodecyl phosphite are known to be effective, hydrolytically stable antioxidants that protect polymers from degradation during high-temperature processing, thereby improving the long-term appearance and surface finish of plastic goods. bdmaee.netallhdi.com this compound would be expected to offer similar protection.

Dispersion Aid: Assisting in the dispersion of pigments and fillers in non-aqueous, non-polar coating systems.

The large alkyl groups could also act as an internal plasticizer, potentially enhancing the flexibility and impact resistance of the final coating film. Research on other phosphites in polylactide (PLA) has shown that the structure of the alkyl or aryl groups significantly influences the final properties of the polymer. researchgate.net

Table 2: Potential Functions of this compound in Coating Formulations

Potential FunctionUnderlying MechanismAnticipated Benefit in Coating
Surface Wetting Agent Reduction of surface tension at the liquid-solid interface.Improved substrate adhesion and film uniformity.
Hydrolytic Stabilizer Reaction with hydroperoxides to prevent oxidative degradation chains.Enhanced durability and color stability of the coating.
Rheology Modifier Intermolecular interactions via long alkyl chains.Control over viscosity and application properties.

Advanced Analytical and Spectroscopic Characterization Methods in Dinonadecyl Phosphite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like Dinonadecyl phosphite (B83602). ³¹P NMR, in particular, offers high sensitivity and a wide chemical shift range, making it ideal for probing the local electronic environment of the phosphorus atom. huji.ac.il

For a trialkyl phosphite such as Dinonadecyl phosphite, the phosphorus atom is in a trivalent state (P(III)). The ³¹P NMR chemical shift is expected to appear in a characteristic downfield region. youtube.com Generally, trialkyl phosphites, denoted as P(OR)₃, exhibit ³¹P chemical shifts in the range of +125 to +145 ppm relative to a phosphoric acid standard. science-and-fun.de The precise chemical shift for this compound would be influenced by the long nonadecyl (C₁₉H₃₉) chains.

In addition to the primary ³¹P signal, coupling with neighboring protons (¹H) can provide further structural information. For instance, if the compound exists in its tautomeric dialkyl phosphonate (B1237965) form, [(C₁₉H₃₉O)₂P(O)H], a large one-bond coupling constant (¹JP-H) typically between 600 and 700 Hz would be observed. huji.ac.il In the trialkyl phosphite form, coupling would occur with the protons on the nonadecyl chains, specifically the protons on the carbon atom attached to the oxygen (P-O-C-¹H), with smaller coupling constants observed over two (²JP-H) and three (³JP-H) bonds. huji.ac.il ¹H NMR and ¹³C NMR would further confirm the structure by showing the characteristic signals for the long alkyl chains.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Relevant Phosphorus Compounds

Compound Type Functional Group Typical Chemical Shift (δ) Range (ppm)
Trialkyl Phosphite P(OR)₃ +125 to +145 science-and-fun.de
Dialkyl Phosphite (Phosphonate) (RO)₂P(O)H 0 to +20 science-and-fun.de
Trialkyl Phosphate (B84403) O=P(OR)₃ -20 to 0 science-and-fun.de

Chemical shifts are relative to 85% H₃PO₄.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these techniques can confirm the presence of key structural features.

The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the nonadecyl chains. These include:

C-H stretching vibrations: Strong bands in the region of 2850-3000 cm⁻¹.

C-H bending vibrations: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

The phosphorus-containing part of the molecule gives rise to characteristic vibrations:

P-O-C stretching: Strong, broad bands are expected in the region of 950-1100 cm⁻¹. The exact position and shape of these bands can be complex due to the coupling of P-O and C-O stretching modes.

O-P-O vibrations: These modes typically occur at lower frequencies.

If the compound contains the dialkyl phosphonate tautomer, a sharp P-H stretching band would appear around 2350-2450 cm⁻¹ and a strong P=O stretching band would be observed in the 1200-1260 cm⁻¹ region. Raman spectroscopy is particularly useful for observing the P=S bond if a thionophosphate analogue were being studied, which typically appears between 600 and 700 cm⁻¹. irdg.org A comprehensive vibrational analysis, often supported by computational calculations, allows for a detailed understanding of the molecule's structure and bonding. researchgate.netnih.gov

Table 2: Expected Vibrational Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy
C-H Stretch -CH₂, -CH₃ 2850 - 3000 IR, Raman
C-H Bend -CH₂, -CH₃ 1375 - 1465 IR, Raman
P-O-C Stretch P-O-C 950 - 1100 IR
P=O Stretch (if phosphonate) P=O 1200 - 1260 IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org Given its high molecular weight and long alkyl chains, techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed.

Under EI-MS, the molecular ion (M⁺·) may be observed, but it is often of low abundance for long-chain esters. nih.gov The fragmentation of dialkyl phosphites is characterized by cleavages of the P-O and C-O bonds and rearrangements. researchgate.net For this compound, [(C₁₉H₃₉O)₂POH], characteristic fragmentation pathways would include:

Loss of an alkoxy radical: [M - ·OC₁₉H₃₉]⁺

Loss of an alkene: Cleavage of the C-O bond with a hydrogen transfer, leading to the loss of nonadecene (C₁₉H₃₈). This can happen sequentially.

Cleavage of the alkyl chain: Fragmentation of the C₁₉H₃₉ chain, leading to a series of ions separated by 14 Da (-CH₂-).

The resulting mass spectrum provides a fingerprint that can be used for identification and structural confirmation. chemguide.co.uk Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural insights and helping to distinguish between isomers. nih.govresearchgate.net

Electron Energy-Loss Spectroscopy (EELS) and X-ray Absorption Near-Edge Structure (XANES) for Elemental and Electronic Structure Insights

EELS and XANES are advanced techniques that provide element-specific information about the electronic structure and local coordination environment of atoms within a material. core.ac.ukwikipedia.orgepfl.ch When applied to this compound, these methods would focus on the phosphorus K-edge (around 2150 eV) or L-edge (around 135 eV) to probe the unoccupied electronic states of the phosphorus atom. researchgate.netescholarship.org

XANES: The precise energy and shape of the absorption edge in a P K-edge XANES spectrum are sensitive to the oxidation state and coordination geometry of the phosphorus atom. researchgate.netacs.org For this compound, the P(III) center would yield a distinct spectral signature compared to a P(V) compound like a phosphate. acs.org The pre-edge features and the shape of the main absorption peak can provide detailed information about the symmetry of the phosphorus site and the nature of its bonding with the surrounding oxygen atoms. acs.orgnih.gov This high structural sensitivity allows XANES to distinguish between even subtle differences in chemical environments. acs.org

EELS: EELS, often performed in a transmission electron microscope (TEM), can provide similar information to XANES but with high spatial resolution. wikipedia.orgepfl.chnih.gov The core-loss edges in an EEL spectrum, such as the phosphorus L₂,₃ edge, correspond to the excitation of core electrons to unoccupied states. nih.gov The fine structure of this edge (Energy Loss Near Edge Structure, ELNES) is analogous to XANES and reveals details about oxidation state, coordination, and chemical bonding. core.ac.uk This would allow for the microanalysis of the elemental and electronic structure of this compound in heterogeneous samples.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, and for assessing its purity.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and thermally stable organophosphorus compounds. nih.govresearchgate.net For a high-molecular-weight compound like this compound, high-temperature capillary columns would be required. The retention time of the compound is a characteristic property that can be used for identification. The use of retention indices (RIs), which normalizes retention times to a series of n-alkanes, allows for inter-laboratory comparison of data and aids in the identification of components in complex mixtures. researchgate.netdntb.gov.ua

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive samples, HPLC is the preferred method. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, would likely be suitable for this compound. Detection could be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). HPLC is highly effective for quantifying the purity of the final product and for separating it from other long-chain compounds.

Crystallography for Solid-State Structure Determination of this compound Complexes (if applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. If single crystals of this compound or, more likely, a metal complex thereof can be grown, crystallography would provide a wealth of information. acs.org

This technique would yield precise measurements of:

Bond lengths and angles: Determining the exact geometry around the phosphorus atom and the conformation of the nonadecyl chains.

Coordination geometry: In the case of a metal complex, it would reveal how the phosphite ligand binds to the metal center.

Intermolecular interactions: Information on how the molecules pack in the solid state, including van der Waals forces and any hydrogen bonding.

While obtaining suitable crystals for a large, flexible molecule like this compound can be challenging, the structural data obtained from a successful crystallographic analysis is unparalleled in its detail and accuracy. Such data has been obtained for a variety of metal phosphite and phosphonate compounds, revealing complex and diverse framework structures. researchgate.netosti.govmdpi.com

Environmental Chemistry and Degradation Studies of Dinonadecyl Phosphite

Hydrolytic Stability and Degradation Pathways

General literature on phosphite (B83602) esters indicates a susceptibility to hydrolysis, a chemical process where water breaks down the compound. This reaction typically results in the cleavage of the phosphorus-oxygen bond, leading to the formation of the corresponding alcohol (in this case, nonadecanol) and phosphorous acid. The rate of hydrolysis for phosphites can be influenced by factors such as temperature, pH, and the steric hindrance around the phosphorus atom. However, no specific experimental data or degradation pathway studies for Dinonadecyl phosphite are available to quantify its hydrolytic stability under various environmental conditions.

Photochemical and Oxidative Degradation Mechanisms

Information regarding the photochemical (degradation by light) and oxidative degradation of this compound is similarly scarce. Organophosphorus compounds can undergo degradation when exposed to sunlight and atmospheric oxidants. These processes can lead to the transformation of the parent compound into various byproducts. Without specific studies on this compound, it is not possible to detail the mechanisms, rates, or products of its photochemical and oxidative degradation.

Biotransformation and Microbial Interactions in Environmental Systems

The biotransformation of this compound by microorganisms in soil and water is another critical aspect of its environmental fate that lacks specific data. While microorganisms are known to degrade a wide range of organophosphorus compounds, the specific enzymes and metabolic pathways that might be involved in the breakdown of this compound have not been documented. Studies on related long-chain alkyl compounds suggest that the long alkyl chains could influence the bioavailability and degradation rates, but direct evidence for this compound is absent.

Future Directions and Emerging Research Avenues for Dinonadecyl Phosphite

Development of Novel Dinonadecyl Phosphite (B83602) Derivatives with Enhanced Functionality

The development of new dinonadecyl phosphite derivatives is a key area of research aimed at improving its performance and introducing novel properties. Current research focuses on synthesizing derivatives with increased hydrolytic stability and antioxidant efficiency. One approach involves the introduction of sterically hindering groups near the phosphorus atom to protect it from hydrolysis, a common degradation pathway for phosphites.

Another promising avenue is the creation of multifunctional derivatives that combine the stabilizing properties of this compound with other functionalities. For instance, researchers are exploring the incorporation of moieties that can act as flame retardants or UV stabilizers. This would result in a single additive that can provide multiple benefits to a polymer matrix, simplifying formulations and potentially reducing costs. The synthesis of oligomeric and polymeric phosphites based on a this compound backbone is also being investigated to improve compatibility with polymer matrices and reduce migration.

Derivative TypeTargeted EnhancementPotential Application
Sterically Hindered DerivativesImproved Hydrolytic StabilityPolymers processed or used in humid environments
Multifunctional DerivativesCombined antioxidant, flame retardant, or UV stabilizing propertiesEngineering plastics, automotive components
Oligomeric/Polymeric DerivativesReduced migration, improved compatibilityFood packaging, medical devices

Computational Design and Prediction of this compound Properties and Reactivity

Computational chemistry is emerging as a powerful tool for accelerating the development of new this compound derivatives. By using molecular modeling and simulation techniques, researchers can predict the properties and reactivity of novel compounds before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) is being employed to study the electronic structure of this compound and its derivatives to understand their antioxidant mechanisms at a molecular level. dntb.gov.ua These calculations can help in designing new molecules with optimized geometries and electronic properties for enhanced radical scavenging and hydroperoxide decomposition.

Molecular dynamics (MD) simulations are also being used to investigate the interaction of this compound with polymer chains. These simulations can provide insights into its diffusion, solubility, and distribution within different polymer matrices, which are crucial for its performance as a stabilizer. This predictive capability allows for the virtual screening of a large number of potential derivatives to identify the most promising candidates for experimental validation.

Computational MethodPredicted PropertyImpact on Development
Density Functional Theory (DFT)Electronic structure, reactivity, antioxidant mechanismDesign of derivatives with enhanced stabilizing efficiency
Molecular Dynamics (MD)Diffusion, solubility, polymer compatibilitySelection of derivatives for specific polymer applications
Quantitative Structure-Activity Relationship (QSAR)Correlation between molecular structure and performanceRapid screening of large libraries of potential derivatives

Green Synthesis and Sustainable Application Strategies

In line with the growing emphasis on sustainability in the chemical industry, researchers are actively seeking to develop greener synthesis routes for this compound. Traditional synthesis methods often rely on hazardous reagents and solvents. Future research will focus on the use of more environmentally benign catalysts and solvent-free reaction conditions. nih.gov

One promising approach is the use of mechanochemistry, which involves conducting reactions in the solid state by grinding, to reduce or eliminate the need for solvents. nih.gov The development of biocatalytic routes, using enzymes to produce this compound, is another area of interest that could lead to more sustainable production processes.

Beyond synthesis, there is a strong push to utilize this compound in sustainable applications. This includes its use as a stabilizer in recycled polymers to improve their quality and extend their lifespan, thereby contributing to a circular economy. Furthermore, its potential as a biostimulant and biocide in modern agriculture is being explored as an environmentally friendly alternative to conventional pesticides. nih.gov

Interdisciplinary Research with Materials Science and Engineering

The future of this compound research lies in fostering collaborations between chemists, materials scientists, and engineers. This interdisciplinary approach is essential for translating fundamental chemical knowledge into practical applications and developing advanced materials with tailored properties.

In materials science, there is a growing interest in using this compound in the development of high-performance polymer composites and nanocomposites. It can act not only as a stabilizer for the polymer matrix but also as a surface modifier for fillers and reinforcing agents, leading to improved interfacial adhesion and enhanced mechanical properties.

Engineers are exploring the use of this compound in novel applications such as advanced coatings, adhesives, and electronic materials. Its ability to improve the thermal and oxidative stability of these materials can lead to products with longer service lives and improved reliability. Such interdisciplinary efforts will be crucial in addressing the complex challenges in developing next-generation materials for a sustainable future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.